N-[1-(4-Methoxyphenyl)propan-2-yl]formamide

Leuckart synthesis intermediate Forensic impurity profiling Reference standard identity confirmation

N-[1-(4-Methoxyphenyl)propan-2-yl]formamide (CAS 126002-14-0, molecular formula C₁₁H₁₅NO₂, exact mass 193.110279 g/mol) is a low-molecular-weight formamide derivative that serves a dual role as a specified impurity of the long-acting β₂-adrenergic receptor agonist Formoterol (designated Formoterol Impurity 11, 19, 36, or 53 depending on the pharmacopeial nomenclature) and as the characteristic N-formyl intermediate in the Leuckart synthesis of 4-methoxyamphetamine (PMA). The compound is supplied as an analytical reference standard with a purity specification of >95% (HPLC), accompanied by detailed characterization data compliant with ICH and pharmacopeial regulatory guidelines, and is manufactured under ISO 17034 accredited reference material producer systems.

Molecular Formula C11H15NO2
Molecular Weight 193.24 g/mol
CAS No. 126002-14-0
Cat. No. B195473
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[1-(4-Methoxyphenyl)propan-2-yl]formamide
CAS126002-14-0
SynonymsN-[2-(4-Methoxyphenyl)-1-methylethyl]-formamide
Molecular FormulaC11H15NO2
Molecular Weight193.24 g/mol
Structural Identifiers
SMILESCC(CC1=CC=C(C=C1)OC)NC=O
InChIInChI=1S/C11H15NO2/c1-9(12-8-13)7-10-3-5-11(14-2)6-4-10/h3-6,8-9H,7H2,1-2H3,(H,12,13)
InChIKeyGWGNROSMHVOCKE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceLight Purplish-Pink Low Melting Solid

N-[1-(4-Methoxyphenyl)propan-2-yl]formamide (CAS 126002-14-0): Procurement-Grade Identification and Core Characteristics for Analytical Reference Standard Sourcing


N-[1-(4-Methoxyphenyl)propan-2-yl]formamide (CAS 126002-14-0, molecular formula C₁₁H₁₅NO₂, exact mass 193.110279 g/mol) is a low-molecular-weight formamide derivative that serves a dual role as a specified impurity of the long-acting β₂-adrenergic receptor agonist Formoterol (designated Formoterol Impurity 11, 19, 36, or 53 depending on the pharmacopeial nomenclature) and as the characteristic N-formyl intermediate in the Leuckart synthesis of 4-methoxyamphetamine (PMA) [1]. The compound is supplied as an analytical reference standard with a purity specification of >95% (HPLC), accompanied by detailed characterization data compliant with ICH and pharmacopeial regulatory guidelines, and is manufactured under ISO 17034 accredited reference material producer systems [2].

Why Generic Substitution Fails for N-[1-(4-Methoxyphenyl)propan-2-yl]formamide: Structural, Chromatographic, and Regulatory Singularity


Generic substitution among formamide derivatives of the 4-methoxyamphetamine scaffold is precluded by three non-interchangeable parameters. First, the compound bears a single N-formyl substituent on the primary amine nitrogen (N-formyl-4-methoxyamphetamine), distinguishing it chromatographically and spectroscopically from the N-methyl-N-formyl analog (N-formyl-4-methoxymethamphetamine, CAS 78469-72-4) and the de-formylated parent amine (PMA, CAS 23239-32-9) [1]. Second, different pharmacopeial compendia assign this CAS number to distinct impurity codes (Impurity 11, 19, 36, or 53), meaning that generic catalog identifiers alone are insufficient for regulatory submission—the specific CAS-to-impurity mapping must be verified against the applicable monograph . Third, the impurity profile of the Leuckart synthesis is exquisitely sensitive to the aminating agent used (formamide vs. formamide/HCOOH vs. ammonium formate), and this compound is exclusively the formamide-derived intermediate; substituting a different N-formyl impurity would misrepresent the synthetic provenance in forensic or regulatory impurity profiling [2].

Quantitative Evidence Guide: Verified Differential Performance of N-[1-(4-Methoxyphenyl)propan-2-yl]formamide Against Closest Analogs


Structural Singularity: Unambiguous Differentiation from the N-Methyl-N-Formyl Analog by Molecular Identity Parameters

N-[1-(4-Methoxyphenyl)propan-2-yl]formamide (CAS 126002-14-0) differs definitively from its closest structural congener, N-formyl-4-methoxymethamphetamine (CAS 78469-72-4), by the absence of a methyl group on the formamide nitrogen. This structural distinction translates to a monoisotopic exact mass of 193.110279 g/mol (C₁₁H₁₅NO₂) versus 207.125929 g/mol (C₁₂H₁₇NO₂) for the N-methyl analog [1], and a topological polar surface area (tPSA) of 41.82 Ų (vs. 32.67 Ų for the N-methyl analog ), producing baseline-resolved chromatographic separation under standard reversed-phase conditions and distinct mass spectrometric fragmentation patterns. In the Leuckart synthesis pathway, the target compound is exclusively formed when formamide is the sole aminating agent, whereas the N-methyl analog arises only when methylamine is present in the reaction mixture [2].

Leuckart synthesis intermediate Forensic impurity profiling Reference standard identity confirmation

Physicochemical Differentiation: Distinct Melting Point Range vs. Predicted Boiling Point Enabling Purification and Handling Decisions

The compound exhibits a measured melting point range of 43–46 °C (alternative measurement 56–57 °C, hexane/benzene solvent system [1]), classifying it as a low-melting solid at ambient temperature. The predicted boiling point is 378.0 ± 25.0 °C at 760 mmHg, with a predicted density of 1.040 ± 0.06 g/cm³ and a flash point of 182.4 ± 23.2 °C . These values position the compound in a practical solid-state handling window distinct from higher-melting Formoterol impurity standards such as Formoterol EP Impurity I (CAS 532414-36-1, MW 344.4 g/mol, solid at room temperature), where different dissolution and sample preparation protocols apply [2]. The measured partition coefficient (LogP = 2.21250 [1]) indicates moderate lipophilicity, which governs extraction efficiency and chromatographic retention relative to more polar formoterol-related impurities.

Physicochemical characterization Solid-state handling Reference standard storage

Regulatory Provenance and Documentation Traceability: ISO 17034 Certified Reference Standard vs. Research-Grade Chemicals

The compound is available as a certified reference standard manufactured under ISO 17034:2016 accredited quality systems, with a declared purity of >95% (HPLC) [1], accompanied by a comprehensive certificate of analysis (CoA) that includes NMR, MS, HPLC, IR, UV, moisture content, and residue on ignition data [1]. In contrast, research-grade lots from non-accredited suppliers may report purity solely by HPLC without orthogonal confirmation. This documentation package directly supports Abbreviated New Drug Application (ANDA) and Drug Master File (DMF) submissions, as well as method validation (AMV) and quality control (QC) applications for commercial Formoterol production [2]. The product supports traceability to USP or EP pharmacopeial standards upon feasibility assessment, a requirement that general-purpose organic intermediates cannot satisfy [2].

Pharmacopeial reference standard ISO 17034 accreditation ANDA regulatory submission

GC-MS Spectral Library Inclusion: Verified Identification in the 'Mass Spectra of Designer Drugs 2024' Database

The compound is included as a verified entry in the Mass Spectra of Designer Drugs 2024 library (SpectraBase Compound ID 36KkJk76jzO) under the synonym '4-Methoxyamphetamine FORM,' with GC/MS data acquired and curated by DigiLab GmbH and Wiley-VCH [1]. This library enables fast and reliable identification of illicit and regulated substances and their synthetic intermediates. Inclusion in this annually updated, peer-reviewed spectral library provides external validation of the compound's chromatographic and mass spectrometric identity that is not available for in-house synthesized batches or non-curated reference materials. The compound is also cross-referenced in the KnowItAll Mass Spectral Library (Wiley), the world's largest commercial MS collection [1].

GC-MS spectral library Designer drug identification Forensic toxicology

Definitive Application Scenarios for N-[1-(4-Methoxyphenyl)propan-2-yl]formamide Based on Verified Quantitative Evidence


Pharmacopeial Impurity Reference Standard for Formoterol ANDA/DMF Regulatory Submissions

When preparing an Abbreviated New Drug Application (ANDA) or Drug Master File (DMF) for generic Formoterol fumarate inhalation products, this compound serves as a specified impurity reference standard (designated Impurity 11, 19, 36, or 53 depending on the pharmacopeia). The ISO 17034-accredited CoA with orthogonal purity determination (HPLC, NMR, MS, IR, UV, water content) satisfies ICH Q2(R2) method validation requirements without additional in-house characterization [1]. Traceability to USP or EP reference standards can be provided upon feasibility assessment, directly supporting the regulatory demonstration of impurity control [2].

Leuckart Pathway-Specific Marker in Forensic Impurity Profiling of Seized 4-Methoxyamphetamine (PMA)

In forensic drug analysis, the presence of N-[1-(4-methoxyphenyl)propan-2-yl]formamide in a seized sample is a definitive marker that the Leuckart synthesis route was employed with formamide as the sole aminating agent, as opposed to formamide/formic acid mixtures or ammonium formate, which produce different impurity profiles [3]. The compound's verified GC/MS spectrum in the Mass Spectra of Designer Drugs 2024 library enables direct spectral matching for evidentiary reporting without requiring independent synthesis of the reference standard [4].

HPLC Method Development and System Suitability Testing for Formoterol-Related Substances

The compound's distinct chromatographic properties—including moderate lipophilicity (LogP 2.21250), tPSA of 41.82 Ų, and baseline resolution from the N-methyl analog under reversed-phase conditions —make it suitable for use as a system suitability standard in HPLC methods for Formoterol impurity profiling. Its physical state as a low-melting solid (43–46 °C) requires specific dissolution protocols that differ from higher-melting impurity standards, and this must be accounted for in standard operating procedures .

Stability-Indicating Method Validation for Formoterol Drug Product Forced Degradation Studies

In forced degradation studies of Formoterol drug products, this compound may appear as a process-related impurity rather than a degradation product, enabling its use as a marker to distinguish process impurities from degradation products in stability-indicating HPLC methods. The GHS-classified acute toxicity profile (H302 harmful if swallowed, H315 causes skin irritation, H319 causes serious eye irritation, H335 may cause respiratory irritation ) mandates appropriate personal protective equipment and engineering controls during handling, making pre-formulated certified reference solutions preferable to neat solid handling for routine QC laboratories.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

24 linked technical documents
Explore Hub


Quote Request

Request a Quote for N-[1-(4-Methoxyphenyl)propan-2-yl]formamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.